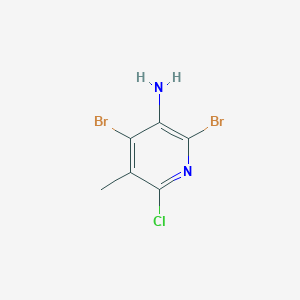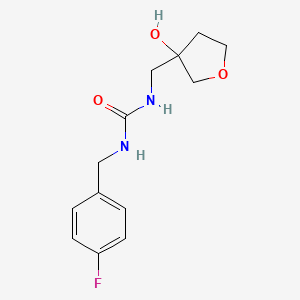
1-(4-Fluorobenzyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorobenzyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as compound 25, was first synthesized by researchers at the University of Illinois in 2008. Since then, it has been studied extensively for its biological and physiological effects, as well as its potential for use in laboratory experiments.
Scientific Research Applications
1. Synthesis of Fluorine-Labeled Compounds
1-(4-Fluorobenzyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea is utilized in the synthesis of fluorine-labeled compounds for medical applications. For instance, the synthesis of a potent nonpeptide CCR1 antagonist using a module-assisted procedure involves 4-fluorobenzyl, highlighting its role in producing radioactive compounds for medical imaging and research (Mäding et al., 2006).
2. Pharmaceutical Research and Development
This compound is instrumental in pharmaceutical research, particularly in synthesizing and characterizing derivatives with potential therapeutic applications. For example, derivatives like 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea have shown promise in treating cancer, pain, and neurodegenerative disorders, emphasizing the compound's significance in drug development (Liang et al., 2020).
3. Structural and Chemical Analysis
Research involving 1-(4-Fluorobenzyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea also extends to structural and chemical analysis. Studies have been conducted to understand the crystal structure of related compounds, providing insights into their molecular configuration and potential applications in various fields, such as material science and chemical engineering (Mai et al., 2009).
4. Biochemical Evaluation for Therapeutic Uses
The compound and its derivatives are evaluated for their biochemical properties, particularly in the context of their potential as therapeutic agents. Studies focus on assessing antiacetylcholinesterase activity and other biological effects, which are crucial for developing new medications (Vidaluc et al., 1995).
5. Photodegradation and Photolabile Properties
Research includes studying the photodegradation and photolabile properties of urea derivatives, which has implications in environmental science and photodynamic therapy. These studies help understand how these compounds break down under light exposure, which is critical for assessing their environmental impact and potential therapeutic uses (Moorman et al., 1985).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c14-11-3-1-10(2-4-11)7-15-12(17)16-8-13(18)5-6-19-9-13/h1-4,18H,5-9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAKURYVRJGPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

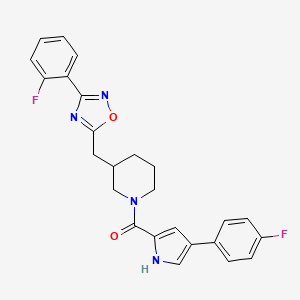
![Ethyl 3-{[(3-{[methyl(3-methylphenyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2438722.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2438724.png)
![N,6-dimethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2438725.png)
![[4-(2-Furoylamino)phenoxy]acetic acid](/img/structure/B2438726.png)
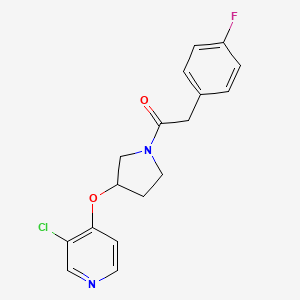
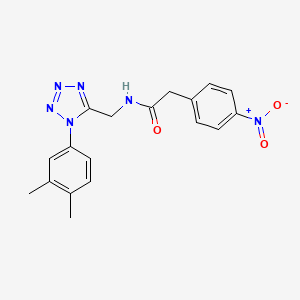
![N-benzyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2438733.png)

![N-[(4-chlorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2438737.png)
![1-(2-methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2438738.png)

